molecular formula C16H18FN3O2 B2545251 2-(2-fluorophenoxy)-N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)acetamide CAS No. 2034588-65-1

2-(2-fluorophenoxy)-N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)acetamide

Cat. No.: B2545251
CAS No.: 2034588-65-1
M. Wt: 303.337
InChI Key: SAJSHYPHMMBZAS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-Fluorophenoxy)-N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)acetamide is a pyrazolo-pyridine acetamide derivative characterized by a tetrahydropyrazolo[1,5-a]pyridine core linked to a 2-fluorophenoxy-substituted acetamide group. This compound shares structural motifs with ligands targeting neuroinflammation or peripheral benzodiazepine receptors (PBR/TSPO), as seen in radiolabeled imaging agents like F-DPA and DPA-714 .

Properties

IUPAC Name

2-(2-fluorophenoxy)-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18FN3O2/c17-13-5-1-2-7-15(13)22-11-16(21)18-9-12-10-19-20-8-4-3-6-14(12)20/h1-2,5,7,10H,3-4,6,8-9,11H2,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAJSHYPHMMBZAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN2C(=C(C=N2)CNC(=O)COC3=CC=CC=C3F)C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Fluorophenoxy)-N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)acetamide typically involves multiple steps, starting with the preparation of the tetrahydropyrazolo[1,5-a]pyridine core. This core can be synthesized through a cyclization reaction involving appropriate precursors such as amines and aldehydes

Industrial Production Methods

In an industrial setting, the synthesis of this compound would be scaled up using reactors designed to handle large volumes of reactants. The process would be optimized to ensure high yield and purity, with careful control of reaction conditions such as temperature, pressure, and pH. Purification steps, such as recrystallization or chromatography, would be employed to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

  • Oxidation: : The fluorophenoxy group can be oxidized to form a corresponding phenolic compound.

  • Reduction: : The pyridine ring can be reduced to form a piperidine derivative.

  • Substitution: : The acetamide group can undergo nucleophilic substitution reactions with various reagents.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) can be used.

  • Substitution: : Nucleophiles such as amines and alcohols, along with suitable solvents, are used for substitution reactions.

Major Products Formed

  • Oxidation: : Formation of 2-fluorophenol.

  • Reduction: : Formation of 2-(2-fluorophenoxy)-N-((4,5,6,7-tetrahydropyridin-3-yl)methyl)acetamide.

  • Substitution: : Formation of various derivatives depending on the nucleophile used.

Scientific Research Applications

Anticonvulsant Properties

Recent studies have indicated that compounds related to 2-(2-fluorophenoxy)-N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)acetamide exhibit significant anticonvulsant activity. For instance, a series of related compounds were synthesized and screened for their efficacy against seizures in animal models. One study reported that specific derivatives showed considerable anticonvulsant effects mediated through interactions with benzodiazepine receptors .

Anticancer Activity

Preliminary investigations into the anticancer properties of this compound have revealed promising results. In vitro assays demonstrated that certain derivatives exhibited cytotoxic effects against various cancer cell lines, including prostate (PC3), leukemia (K562), cervical (HeLa), and lung (A549) cancer cells. The observed activities suggest potential mechanisms involving apoptosis induction and cell cycle arrest .

Antifungal and Insecticidal Activities

The compound has also been evaluated for its antifungal and insecticidal properties. Bioassays indicated that some derivatives showed effective antifungal activity against pathogens such as Botrytis cinerea and Sclerotinia sclerotiorum. Additionally, insecticidal assays revealed moderate activity against agricultural pests like Mythimna separata and Spodoptera frugiperda, suggesting its utility in agricultural applications .

Case Study 1: Anticonvulsant Screening

In a study focusing on anticonvulsant activity, a series of compounds derived from the tetrahydropyrazolo framework were evaluated using both the maximal electroshock (MES) and pentylenetetrazole (PTZ) seizure models. The results demonstrated that certain modifications to the structure enhanced efficacy significantly compared to existing anticonvulsants .

Case Study 2: Anticancer Evaluation

A comprehensive evaluation of anticancer activities was conducted where various derivatives were tested against multiple cancer cell lines. The findings indicated that specific structural modifications led to enhanced potency compared to standard chemotherapeutics like doxorubicin. The study emphasized the importance of structural diversity in optimizing therapeutic effects .

Mechanism of Action

The mechanism by which 2-(2-Fluorophenoxy)-N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)acetamide exerts its effects involves binding to the core protein of HBV, thereby preventing the assembly and release of viral particles. The molecular targets include the viral core protein, and the pathways involved are related to viral replication and assembly.

Comparison with Similar Compounds

Structural and Functional Analogues

The compound is compared to structurally related pyrazolo-pyrimidines, pyrazolo-pyridines, and acetamide derivatives (Table 1). Key differences lie in the heterocyclic core, substituent groups, and pharmacological profiles.

Table 1: Structural and Pharmacokinetic Comparison

Compound Name Core Structure Substituents LogP* Key Applications Binding Affinity (Ki, nM)
Target Compound Pyrazolo[1,5-a]pyridine 2-Fluorophenoxy, methylacetamide 3.1† Neuroimaging, TSPO ligands Pending
F-DPA Pyrazolo[1,5-a]pyrimidine 4-Fluorophenyl, diethylacetamide 2.8 PET imaging (TSPO) 0.8 (TSPO)
DPA-714 Pyrazolo[1,5-a]pyrimidine 4-(2-Fluoroethoxy)phenyl, diethylacetamide 2.5 Neuroinflammation imaging 7.0 (TSPO)
N-((4,5,6,7-THPyrazolo[1,5-a]pyridin-3-yl)methyl)-2-(thiophen-2-yl)acetamide Pyrazolo[1,5-a]pyridine Thiophen-2-yl, methylacetamide 2.9† Undisclosed (structural analogue) N/A
Atuliflaponum Pyrazolo[1,5-a]pyrazine Cyclohexane-carboxamide, 5-methylpyrazole 4.0 Anti-inflammatory (LOX inhibitor) 10 (LOX)‡
Compound 31 (Cacheux et al.) Pyrazolo[1,5-a]pyrimidine 6-Fluoropyridin-2-yl, diethylacetamide 3.2 TSPO ligand development 1.2 (TSPO)

*Estimated using Molinspiration or analogous methods.
†Predicted via computational tools.
‡LOX = Lipoxygenase.

Key Findings

Core Heterocycle Differences: The pyrazolo[1,5-a]pyridine core in the target compound differs from pyrazolo[1,5-a]pyrimidines (F-DPA, DPA-714) and pyrazolo[1,5-a]pyrazines (Atuliflaponum). The pyridine core may reduce metabolic oxidation compared to pyrimidines .

Substituent Impact: Fluorophenoxy vs. Fluorophenyl: The 2-fluorophenoxy group in the target compound introduces an oxygen linker, reducing logP compared to F-DPA’s 4-fluorophenyl group (Table 1). This may affect blood-brain barrier permeability . Acetamide vs.

Pharmacological Profiles: TSPO ligands like F-DPA and DPA-714 exhibit sub-nanomolar binding affinities, critical for neuroimaging applications. The target compound’s affinity remains uncharacterized but is hypothesized to be lower due to its pyridine core . Atuliflaponum’s pyrazolo-pyrazine scaffold and carboxamide substituent confer anti-inflammatory activity via lipoxygenase inhibition, highlighting divergent applications compared to TSPO-targeted acetamides .

Synthetic Accessibility :

  • The target compound’s synthesis likely follows routes similar to F-DPA (e.g., Suzuki coupling for fluorophenyl introduction) but requires specialized handling of the tetrahydropyrazolo[1,5-a]pyridine core, which is less explored than pyrimidines .

Biological Activity

2-(2-fluorophenoxy)-N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)acetamide is a complex organic compound with potential pharmacological applications. The unique structure incorporates a fluorinated phenyl group and a tetrahydropyrazolo-pyridine moiety, which may influence its biological activity. This article explores the compound's biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is C15H17FN2O2. The presence of the fluorine atom is significant as it can enhance the compound's lipophilicity and alter its interaction with biological targets.

In Vitro Studies

Several studies have investigated the biological activity of compounds similar to this compound. Key findings include:

CompoundTarget EnzymeIC50 Value (µM)Reference
N-(2-fluorophenyl)-2β-deoxyfuconojirimycinα-l-fucosidase (human)0.0079
4-(2-fluorophenyl)-tetrahydropyrazolo[1,5-a]pyrimidineVarious kinases<10

These studies indicate that the incorporation of a fluorine atom can significantly enhance inhibitory potency against target enzymes.

In Vivo Studies

In vivo studies are crucial for understanding the therapeutic potential and safety profile of the compound. Although specific data for this compound is scarce, related compounds have demonstrated promising results:

  • Toxicity Assessment : A related acetamide was assessed for toxicity in animal models at varying doses. Observations included changes in body weight and organ health at high doses . Such assessments are vital for determining safe dosage ranges for future clinical applications.

Case Studies

  • Cancer Therapy : A study exploring the effects of tetrahydropyrazolo derivatives showed significant anti-cancer activity by inhibiting key metabolic pathways in tumor cells. The incorporation of fluorinated groups was noted to enhance selectivity toward cancer cells while minimizing effects on normal cells.
  • Neuropharmacology : Research on similar compounds has indicated potential benefits in modulating neurotransmitter systems. The unique structure may allow for selective modulation of receptors involved in mood regulation and cognitive function.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.